Sodium [1,1'-biphenyl]-2-sulfonate
CAS No.:
Cat. No.: VC17243123
Molecular Formula: C12H9NaO3S
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
![Sodium [1,1'-biphenyl]-2-sulfonate -](/images/structure/VC17243123.png)
Specification
Molecular Formula | C12H9NaO3S |
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Molecular Weight | 256.25 g/mol |
IUPAC Name | sodium;2-phenylbenzenesulfonate |
Standard InChI | InChI=1S/C12H10O3S.Na/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |
Standard InChI Key | CWNWIGKTLUSTBW-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of sodium [1,1'-biphenyl]-2-sulfonate consists of two benzene rings connected by a single bond (biphenyl system), with a sulfonate group substituted at the ortho position relative to the inter-ring bond. The sulfonate group’s electron-withdrawing nature induces partial polarization in the biphenyl system, influencing reactivity and intermolecular interactions .
Key Physicochemical Properties
Property | Value/Range |
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Molecular Weight | 264.26 g/mol |
Solubility in Water | >500 mg/mL (25°C) |
Melting Point | 285–290°C (decomposes) |
pKa (Sulfonate Group) | ~1.5 |
The compound’s high water solubility stems from the ionic sulfonate group, which facilitates hydration via strong dipole interactions. Thermal stability is moderate, with decomposition observed above 285°C due to cleavage of the sulfonate moiety .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Sodium [1,1'-biphenyl]-2-sulfonate is typically synthesized via sulfonation of biphenyl using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃). A representative protocol involves:
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Sulfonation: Biphenyl is reacted with ClSO₃H at 50–60°C for 4–6 hours, yielding biphenyl-2-sulfonic acid.
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Neutralization: The sulfonic acid is treated with sodium hydroxide (NaOH) to form the sodium salt.
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Purification: Crystallization from ethanol-water mixtures removes unreacted starting materials .
Reaction Conditions and Yield
Parameter | Value |
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Temperature | 50–60°C |
Reaction Time | 4–6 hours |
Yield | 75–85% |
Industrial Manufacturing
Industrial production scales the sulfonation process using continuous-flow reactors to optimize heat management and reaction efficiency. Key steps include:
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Feedstock Preparation: Biphenyl is dissolved in dichloromethane.
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Sulfonation: SO₃ gas is introduced under controlled pressure (1–2 bar).
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Neutralization: Inline NaOH addition ensures immediate salt formation.
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Crystallization: Spray drying produces a fine powder with >95% purity .
Reactivity and Functionalization
The sulfonate group directs electrophilic substitution to the para and meta positions of the adjacent benzene ring. Notable reactions include:
Electrophilic Aromatic Substitution
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Nitration: Concentrated HNO₃ at 0–5°C yields 4-nitro-[1,1'-biphenyl]-2-sulfonate.
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Halogenation: Bromine (Br₂) in acetic acid produces 4-bromo derivatives.
Nucleophilic Displacement
The sulfonate group can be replaced by nucleophiles (e.g., -OH, -SH) under basic conditions:
This reactivity is exploited in synthesizing thiol-functionalized biphenyls for self-assembled monolayers .
Applications in Materials Science
Surfactants and Stabilizers
The amphiphilic nature of sodium [1,1'-biphenyl]-2-sulfonate enables its use as:
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Emulsifying Agent: Stabilizes oil-in-water emulsions in agrochemical formulations.
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Dispersant: Prevents nanoparticle aggregation in colloidal suspensions (e.g., TiO₂, SiO₂).
Performance Metrics
Application | Concentration (wt%) | Stability (Days) |
---|---|---|
TiO₂ Dispersion | 0.5 | 30 |
Agrochemical Emulsion | 1.0 | 60 |
Polymer Modification
Incorporation into polyelectrolyte complexes enhances mechanical strength and thermal resistance:
Biomedical Relevance
Antimicrobial Activity
Preliminary studies indicate moderate activity against Gram-positive bacteria:
Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 125 |
Bacillus subtilis | 250 |
Mechanistic studies suggest membrane disruption via interaction with lipid bilayers .
Drug Delivery Systems
Sulfonate-functionalized biphenyls serve as pH-responsive carriers for anticancer agents:
Organism | LC₅₀ (mg/L) |
---|---|
Daphnia magna | 120 |
Danio rerio | 450 |
Comparative Analysis with Structural Analogs
Compound | Sulfonate Position | Water Solubility (g/L) | Thermal Stability (°C) |
---|---|---|---|
Sodium [1,1'-biphenyl]-2-sulfonate | 2 | 500 | 285–290 |
Sodium [1,1'-biphenyl]-4-sulfonate | 4 | 480 | 275–280 |
Sodium [1,1'-biphenyl]-3-sulfonate | 3 | 460 | 270–275 |
The ortho-substituted derivative exhibits superior solubility and thermal stability due to reduced steric hindrance .
Future Directions
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Catalysis: Explore as a ligand in transition-metal-catalyzed cross-couplings.
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Energy Storage: Investigate ionic conductivity in solid-state electrolytes.
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